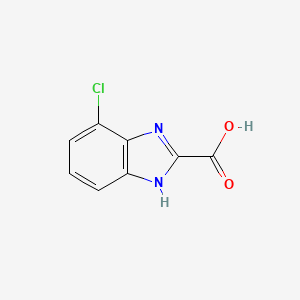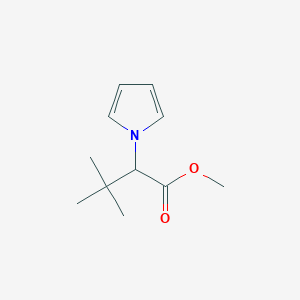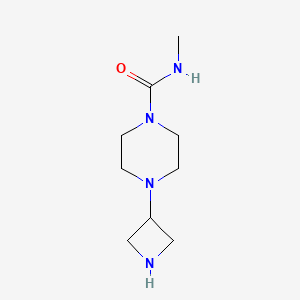
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Another approach involves the reaction of sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Azetidine: A four-membered nitrogen-containing ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is unique due to its combination of azetidine and piperazine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring structure can enhance the compound’s stability, binding affinity, and specificity compared to other similar compounds .
Propiedades
Número CAS |
178311-74-5 |
|---|---|
Fórmula molecular |
C9H18N4O |
Peso molecular |
198.27 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H18N4O/c1-10-9(14)13-4-2-12(3-5-13)8-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,14) |
Clave InChI |
UICWRZSITNGANV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCN(CC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

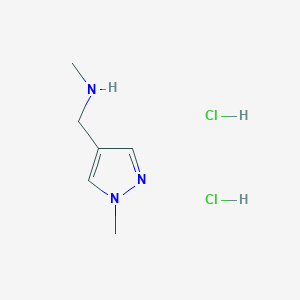
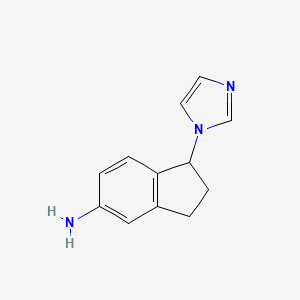
![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)



